![molecular formula C16H19N3O3S B2934348 Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946313-45-7](/img/structure/B2934348.png)
Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate
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Overview
Description
“Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are known to have diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with a carbamate group and a phenylpropylamino group. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Thiazole compounds are known to undergo a variety of chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antitumor and Antifilarial Potential
Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, has been evaluated for its potential to inhibit leukemia cell proliferation and showed significant activity against leukemic cells, suggesting a potential application in antitumor therapy. Moreover, it demonstrated notable in vivo antifilarial activity, indicating its use in treating filarial infections (Kumar et al., 1993).
Synthesis of Heterocyclic Derivatives
The synthesis of various heterocyclic derivatives, including thiazoles and selenazoles, from related compounds indicates a broad scope in chemical research. Such derivatives can be tailored for different biological activities and potential pharmaceutical applications (Velikorodov et al., 2011).
Anticancer Activity and DNA Gyrase Inhibition
Some derivatives of this compound have been synthesized and investigated for their antiproliferative activity. One such compound showed potential for inhibiting DNA gyrase, a key enzyme in DNA replication, suggesting a mechanism for its anticancer activity (Yurttaş et al., 2022).
Antimicrobial Activities
Another area of application is in antimicrobial research. Some derivatives have been tested against various bacterial and fungal strains, displaying significant antimicrobial activities. This highlights the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Synthesis in Medicinal Chemistry
The compound and its derivatives play a significant role in medicinal chemistry. They serve as key intermediates in the synthesis of a variety of biologically active molecules. This includes compounds with potential antihypertensive α-blocking activity, highlighting its relevance in cardiovascular drug research (Abdel-Wahab et al., 2008).
Bioactivity and Enzyme Inhibition
Some derivatives exhibit bioactivity by inhibiting specific enzymes, which could be pivotal in drug discovery and development. This includes studies on enzyme assays and molecular docking to understand the interaction of these compounds with biological targets (Sayed et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives may interact with multiple targets.
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to interact with various biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action in different environments .
properties
IUPAC Name |
methyl N-[4-[2-oxo-2-(3-phenylpropylamino)ethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-16(21)19-15-18-13(11-23-15)10-14(20)17-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPNGHGPGWMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)carbamate |
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